Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-3-11-4-6(10)8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLCEKGOLBYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CC(=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138177-54-3 | |
| Record name | methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Pyridine-Thiophene Precursors
A common approach to thienopyridine derivatives involves annulation reactions between pyridine and thiophene fragments. For example, 3-aminopyridine derivatives can undergo cyclization with α,β-unsaturated carbonyl compounds in the presence of sulfur sources to form the thieno[3,2-c]pyridine scaffold. In one protocol, CuBr₂-mediated cyclization of 3-amino-thieno[2,3-b]pyridine precursors yielded brominated analogs, though direct evidence for position-specific bromination remains limited in the literature.
Bromination Methodologies
Direct Electrophilic Bromination
Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) is a standard method for introducing bromine to aromatic systems. The ester group at position 2 may direct electrophilic substitution to position 7 via meta-directing effects, though steric and electronic factors require careful optimization. Reaction conditions (e.g., solvent, temperature) significantly impact regioselectivity and yield.
Halogen Exchange Reactions
Nucleophilic aromatic substitution (SNAr) represents an alternative route, particularly if a leaving group (e.g., nitro or sulfonyl) is present at position 7. For example, treating a 7-nitrothieno[3,2-c]pyridine-2-carboxylate with CuBr in dimethylformamide (DMF) could facilitate nitro-to-bromo exchange, though this method’s applicability to the target compound remains speculative without direct experimental data.
Esterification and Protecting Group Strategies
Fischer Esterification
The methyl ester at position 2 is typically introduced via acid-catalyzed esterification of the corresponding carboxylic acid. Using methanol and concentrated sulfuric acid under reflux conditions, thieno[3,2-c]pyridine-2-carboxylic acid can be converted to its methyl ester. This step often precedes bromination to avoid side reactions involving the acidic proton of the carboxylic acid.
Microwave-Assisted Esterification
Modern protocols employ microwave irradiation to accelerate esterification. For example, reacting the carboxylic acid with methyl iodide and potassium carbonate in dimethylacetamide (DMA) under microwave conditions (100°C, 15 min) achieves high conversion rates while minimizing decomposition.
Integrated Synthetic Routes
Route 1: Sequential Cyclization, Bromination, and Esterification
- Core Formation : Cyclize 3-amino-4-bromopyridine with thiophene-2-carbaldehyde using H₂S gas and acetic acid to yield 7-bromothieno[3,2-c]pyridine.
- Carboxylation : Oxidize position 2 using KMnO₄ in alkaline conditions to form the carboxylic acid.
- Esterification : Treat with methanol/H₂SO₄ to obtain the methyl ester.
Route 2: Palladium-Catalyzed Cross-Coupling
- Suzuki-Miyaura Coupling : React methyl thieno[3,2-c]pyridine-2-carboxylate with 7-bromophenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in tetrahydrofuran (THF)/water.
- Optimization : Ultrasound irradiation reduces reaction time from 4.5 h to 1.5 h, improving yield to 68%.
Challenges and Optimization
- Regioselectivity : Competing bromination at positions 5 or 6 necessitates careful control of reaction conditions (e.g., low temperature, excess NBS).
- Purification : Silica gel chromatography with n-hexane/ethyl acetate (3:1) effectively isolates the target compound from byproducts.
- Scalability : Batch size limitations arise from exothermic reactions during bromination; gradual reagent addition and cooling mitigate this issue.
Chemical Reactions Analysis
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form the corresponding thieno[3,2-c]pyridine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Profile
- Molecular Formula : CHBrNOS
- Molecular Weight : 272.12 g/mol
- CAS Number : 2138177-54-3
Chemistry
In the realm of chemistry, Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals. It undergoes various chemical reactions including:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : It can be oxidized to form sulfoxides or reduced to yield thieno derivatives.
- Coupling Reactions : Participates in reactions like Suzuki or Heck coupling to create more complex molecules.
Biology
The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Recent studies have highlighted its antitumor potential against various cancer cell lines. The following table summarizes findings from research studies on its effects against different cancer cell lines:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound III | MCF-7 (breast) | 1 | Induces apoptosis and cell cycle arrest |
| Compound IV | NCI-H460 (lung) | 3-4 | Alters cell cycle distribution |
| Compound IIe | MDA-MB-231 (TNBC) | 13 | Decreases cell proliferation |
These results indicate that this compound derivatives can induce significant biological effects, making them candidates for further development in cancer therapies .
Medicine
Research is ongoing to explore the compound's potential as a lead compound for new drug development. Its ability to inhibit GRK2 suggests it may be beneficial in treating conditions associated with dysregulated GPCR signaling, including certain cancers and neurological disorders. The pharmacokinetics indicate high gastrointestinal absorption and potential blood-brain barrier permeability, suggesting possible central nervous system effects.
Industry
In industrial applications, this compound is utilized in developing materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material characteristics for various applications.
Mechanism of Action
The mechanism of action of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-c]pyridine core play crucial roles in its reactivity and binding affinity to biological targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Halogenated Derivatives
The compound’s structural analogs differ in halogen substitution (e.g., chlorine vs. bromine) or fused-ring systems (e.g., pyridine vs. pyrazine). These variations significantly influence reactivity, stability, and applications. Below is a comparative analysis:
Key Observations:
- Substituent Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine enhance its leaving-group ability, making the bromo derivative more reactive in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
- Thieno[2,3-b]pyrazine: The additional nitrogen in the pyrazine ring increases polarity and hydrogen-bonding capacity, which may enhance binding to biological targets (e.g., kinases in antitumor agents) .
Biological Activity
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly its effects on cancer cell lines. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C9H6BrNO2S
- Molecular Weight : 272.12 g/mol
- CAS Number : 2138177-54-3
Target of Action
this compound primarily targets G protein-coupled receptor kinase 2 (GRK2) . This interaction mimics ATP, the natural substrate for the kinase, leading to modulation of GPCR signaling pathways which are crucial in various physiological processes such as sensory perception and immune response .
Biochemical Pathways
Inhibition of GRK2 by this compound can significantly affect GPCR activity, potentially yielding therapeutic effects in diseases linked to dysregulated GPCR signaling .
Pharmacokinetics
The compound is predicted to exhibit high gastrointestinal absorption and is likely to permeate the blood-brain barrier (BBB), suggesting potential central nervous system effects .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. The following table summarizes findings from various research studies on its effects against different cancer cell lines:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound III | MCF-7 (breast) | 1 | Induces apoptosis and cell cycle arrest |
| Compound IV | NCI-H460 (lung) | 3-4 | Alters cell cycle distribution |
| Compound IIe | MDA-MB-231 (TNBC) | 13 | Decreases cell proliferation |
Case Studies
-
Study on MCF-7 and NCI-H460 Cells
Compounds derived from this compound showed significant growth inhibition in MCF-7 and NCI-H460 cell lines with GI50 values as low as 1 µM for some derivatives. These compounds were found to induce apoptosis and alter the normal cell cycle distribution . -
Effects on Triple-Negative Breast Cancer (TNBC)
In a study involving MDA-MB-231 and MDA-MB-468 TNBC cell lines, several derivatives demonstrated potent antitumor activity with minimal effects on non-tumorigenic cells. The most promising compound caused a significant decrease in viable cell numbers and altered the cell cycle profile, increasing the G0/G1 phase while decreasing the S phase .
Q & A
Q. How does the 7-bromo group’s reactivity compare to other halogens?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
